N-formyl 4-ANPP
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]formamide |
InChI |
InChI=1S/C20H24N2O/c23-17-22(19-9-5-2-6-10-19)20-12-15-21(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2 |
InChI Key |
TXSDBUXSIGJETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C=O)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Chemistry and Illicit Manufacturing Pathways of N Formyl 4 Anpp
Investigation of Synthetic Routes to N-formyl 4-ANPP
The synthesis of this compound is a direct chemical modification of the 4-ANPP molecule. Therefore, the methodologies for its creation are predicated on the successful synthesis of its precursor.
The creation of this compound involves the formylation of the secondary amine present in the 4-ANPP structure. This is a standard transformation in organic chemistry. The reaction introduces a formyl group (-CHO) onto the nitrogen atom of the anilino moiety.
Common laboratory methods for N-formylation of secondary amines include:
Reaction with Formic Acid: Heating the amine with formic acid is a direct and common method.
Use of Acetic Formic Anhydride (B1165640): A mixed anhydride, prepared from formic acid and acetic anhydride, can be used as a more reactive formylating agent.
Other Formylating Agents: Reagents such as ethyl formate (B1220265) or cyanomethyl formate can also be employed to achieve this transformation.
In the context of illicit manufacturing, the formation of this compound may also occur unintentionally. Formic acid is a known degradation product and impurity in various solvents and reagents. researchgate.net Its presence in a reaction mixture, particularly under heating, could lead to the unintended formylation of any 4-ANPP present. researchgate.net
The direct precursor for this compound is 4-anilino-N-phenethylpiperidine (4-ANPP) . However, a comprehensive understanding requires examining the precursors used to synthesize 4-ANPP itself. Clandestine laboratories have utilized several distinct pathways to produce 4-ANPP, primarily to evade regulations on specific chemicals. federalregister.govnih.gov
Two prominent historical methods for fentanyl synthesis, which both produce 4-ANPP as a key intermediate, are the Siegfried and Janssen routes. federalregister.govnih.gov More recently, the "Gupta method" has emerged as a significant alternative. nih.govregulations.gov
The table below outlines the key precursors for different 4-ANPP synthesis routes.
| Synthesis Route | Key Starting Materials for 4-ANPP |
| Siegfried Method | N-phenethyl-4-piperidone (NPP), Aniline (B41778) |
| Gupta Method | 4-piperidone (B1582916), Aniline, Phenethyl bromide |
| Alternative Route | 4-anilinopiperidine (4-AP), Phenethyl bromide |
International and national agencies have progressively placed controls on these precursors, such as NPP, ANPP, 4-AP, and norfentanyl, in an effort to disrupt illicit fentanyl production. federalregister.govunodc.org This has led to clandestine chemists continually adapting their methods and sourcing alternative, uncontrolled starting materials. nih.govugent.be
The formylation of 4-ANPP's secondary amine nitrogen is a nucleophilic acyl substitution reaction. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent.
Mechanism with Formic Acid:
The nitrogen atom of 4-ANPP performs a nucleophilic attack on the carbonyl carbon of formic acid.
This forms a tetrahedral intermediate.
A proton transfer occurs, followed by the elimination of a water molecule.
The final product, this compound, is formed.
This reaction is typically facilitated by heat, which provides the necessary activation energy to overcome the reaction barrier. The presence of acidic or basic catalysts can also influence the reaction rate and efficiency.
Characterization of Synthetic Intermediates and Byproducts in this compound Production
The analysis of impurities and byproducts in seized drug samples is a cornerstone of forensic intelligence. ugent.be These chemical signatures can reveal the specific synthetic route employed, the skill of the chemist, and potential links between different batches of illicitly produced substances. researchgate.nettno.nl
The impurity profile of a sample of this compound would be influenced by both its direct synthesis from 4-ANPP and the synthesis of the 4-ANPP precursor itself.
Impurities from Formylation:
Unreacted 4-ANPP: Incomplete formylation will result in the starting material being present in the final product. wikipedia.org
Residual Formylating Agent: Traces of formic acid or other formylating agents and their degradation products may remain.
Side-Reaction Products: Depending on the reaction conditions, other minor products could be formed.
Impurities from 4-ANPP Synthesis: The impurities carried over from the synthesis of the 4-ANPP precursor are often more informative for forensic analysis. The specific impurities detected can point towards the original manufacturing pathway (e.g., Siegfried vs. Gupta).
A significant byproduct identified in illicit fentanyl samples is phenethyl-4-ANPP (N-phenyl-1,2-di(phenylethyl)piperidin-4-amine). nih.govnih.gov Its presence is considered a key indicator of a shift away from traditional synthesis routes towards methods like the Gupta route. nih.govresearchgate.net
Phenethyl-4-ANPP is formed through an over-alkylation reaction. This can occur during the synthesis of 4-ANPP when an excess of the phenethylating agent (e.g., phenethyl bromide) is used, or if reaction conditions are not properly controlled. nih.gov Instead of stopping at the mono-phenethylation of 4-anilinopiperidine (4-AP) to form 4-ANPP, the reaction proceeds to a second phenethylation on the anilino nitrogen, yielding phenethyl-4-ANPP. nih.govugent.be
Researchers have proposed several potential pathways where this byproduct might form, particularly in one-pot reactions where multiple reagents are present simultaneously. nih.gov The identification of other related impurities, such as ethyl-4-ANPP, in seized samples suggests that clandestine chemists are modifying reagents, leading to new and distinct impurity profiles. nih.gov
The table below summarizes key byproducts and their synthetic origins.
| Byproduct/Analog | Likely Origin | Implication |
| 4-ANPP | Incomplete acylation during fentanyl synthesis. wikipedia.org | Inefficient final reaction step; common impurity. |
| Phenethyl-4-ANPP | Over-alkylation during 4-ANPP synthesis (e.g., Gupta route). nih.govnih.gov | Indicates use of specific alternative precursors and routes. |
| Ethyl-4-ANPP | Modification of the Gupta route using alternative ethylating reagents. nih.gov | Shows ongoing evolution and adaptation in clandestine chemistry. |
Information on Clandestine Synthesis of this compound Not Publicly Available
Despite extensive research into the chemical compound this compound, there is no publicly available scientific literature, forensic analysis reports, or law enforcement documentation that details its specific role in the clandestine synthesis of fentanyl or its analogues. The compound, chemically identified as N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-formamide, is known primarily as an analytical reference standard for research and forensic applications.
While information on illicit fentanyl manufacturing is vast, focusing on various synthetic routes and the chemical precursors involved, this compound is not mentioned as a recognized precursor, intermediate, or significant byproduct in these processes. Forensic chemistry and law enforcement agencies closely monitor and report on the chemical profiles of seized drugs to understand and disrupt illicit manufacturing trends. These reports extensively cover precursors like 4-anilino-N-phenethylpiperidine (4-ANPP), N-phenethyl-4-piperidone (NPP), and 4-anilinopiperidine (4-AP), as well as characteristic impurities that indicate specific synthesis methods. The absence of this compound from such reports suggests it is not a compound of significance in the current landscape of clandestine opioid synthesis.
Therefore, a detailed article on the "," specifically concerning "Clandestine Synthesis Considerations and Adaptations," cannot be generated due to the lack of available data.
Advanced Analytical Methodologies for N Formyl 4 Anpp Detection and Characterization
Development and Validation of Chromatographic Techniques
The development of robust and sensitive analytical methods is paramount for the unambiguous identification and quantification of N-formyl 4-ANPP and its related compounds in various matrices. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for these analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound and Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis. While specific validated methods exclusively for this compound are not extensively detailed in current literature, the principles of GC-MS analysis for fentanyl-class compounds are well-established and applicable. osti.govojp.gov Seized drug samples containing fentanyl precursors and by-products are frequently analyzed using GC-MS for qualitative identification. cfsre.org
The analysis of fentanyl-related compounds by GC-MS often involves electron ionization (EI), a "hard" ionization technique that can cause extensive fragmentation. nih.gov This fragmentation provides a unique "fingerprint" mass spectrum that can be compared against spectral libraries for identification. nih.gov However, the molecular ion may be of low abundance or absent, which can complicate the identification of unknown substances. nih.gov
To overcome this, "soft" ionization techniques like chemical ionization (CI) or atmospheric pressure chemical ionization (APCI) can be employed. nih.gov These methods are less energetic and are more likely to produce an abundant molecular ion, which is crucial for determining the molecular weight of the parent compound. nih.gov For complex biological samples, derivatization may be employed to improve the chromatographic properties and thermal stability of the analyte before GC-MS analysis. nih.gov A typical GC-MS method for such an analysis would utilize a capillary column (e.g., HP-5ms) with a programmed temperature gradient to ensure adequate separation of the target analyte from other compounds in the sample. plos.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound and Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of fentanyl-related compounds in biological matrices due to its high sensitivity and specificity. tdl.orgscielo.br Numerous validated methods have been developed for the closely related precursor and metabolite, 4-ANPP (despropionyl fentanyl), in matrices such as whole blood, urine, hair, and oral fluid. nih.govnih.govnih.govresearchgate.net These methodologies are directly applicable to its N-formyl derivative.
These methods typically use reverse-phase chromatography with a C18 column for separation. ojp.govnih.gov The mobile phases usually consist of an aqueous component (like water with formic acid) and an organic component (such as acetonitrile (B52724) or methanol), run in a gradient elution mode. ojp.govnih.gov Detection is achieved using a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. lcms.cz The high selectivity of LC-MS/MS is derived from the use of multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. oup.com This process minimizes potential interference from the sample matrix. scielo.br
Table 1: Exemplar LC-MS/MS Conditions for Analysis of Fentanyl-Related Precursors
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | nih.gov |
| Column | Reversed-phase C18 | ojp.govnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate (B1220265) | ojp.govnih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | ojp.govnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | lcms.cz |
| Detection Mode | Multiple Reaction Monitoring (MRM) | oup.com |
Comprehensive Method Validation Parameters for this compound Analysis
To ensure that an analytical method is reliable and fit for its intended purpose, a comprehensive validation is required. Key parameters are established based on guidelines for bioanalytical and forensic method validation. scielo.brnih.gov
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. scielo.br In LC-MS/MS methods, selectivity is demonstrated by analyzing multiple blank matrix samples from different sources to check for interferences at the retention time of the analyte and its internal standard. nih.gov Specificity is confirmed by the consistent presence of two or more MRM transitions with a stable ion ratio, which provides a high degree of confidence in the identification of the compound. nih.gov
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov Calibration curves are typically prepared by analyzing a series of standards of known concentrations. scielo.br A linear regression model, often with a weighting factor such as 1/x or 1/x², is applied to the data to compensate for heteroscedasticity, particularly at the lower end of the range. nih.gov The method is considered linear if the coefficient of determination (r²) is typically ≥ 0.99. scielo.brnih.govresearchgate.net The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. nih.gov
Table 2: Reported Calibration Ranges for 4-ANPP and Related Fentanyl Analogs
| Analyte(s) | Matrix | Calibration Range | Reference |
|---|---|---|---|
| 4-ANPP and 17 other fentanyl analogs | Blood | 0.1–100 ng/mL | nmslabs.com |
| Fentanyl and 7 analogs | Postmortem Blood | 1–500 ng/mL | scielo.br |
| 4-ANPP and other synthetic opioids | Serum & Urine | 10/50 pg/mL to 500 ng/mL | lcms.cz |
| Fentanyl and analogs | Postmortem Specimens | 1–50 ng/mL | researchgate.net |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. thermofisher.com The LOQ is a critical parameter for the analysis of potent compounds that may be present at very low concentrations. shimadzu.com These limits are often determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. thermofisher.com Alternatively, more statistically rigorous approaches, such as the Hubaux–Vox method, can be employed. nih.gov
Table 3: Reported LOD and LOQ Values for 4-ANPP
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| LOD | Hair | 0.1–0.3 pg/mg | nih.gov |
| LOQ | Hair | 0.3–0.9 pg/mg | nih.gov |
| LLOQ (Lower LOQ) | Blood | 100 pg/mL | nih.gov |
| LOD | Postmortem Blood | 0.5 ng/mL | researchgate.net |
| LOQ | Whole Blood | 0.1-0.5 ng/mL | researchgate.net |
Evaluation of Accuracy, Precision, and Reproducibility
The validation of analytical methods is crucial for ensuring the reliability of results. Key performance characteristics—accuracy, precision, and reproducibility—are established to demonstrate a method's fitness for its intended purpose. For nonclinical dose formulation analysis, which shares principles with forensic analysis, accuracy is typically expected to be within ±10% for solutions and ±15% for suspensions. nih.gov Similarly, in the analysis of fentanyl-related compounds in biological matrices, validation criteria often require accuracy and precision to be within 15% to 20%.
Precision is a measure of the random error and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). It is assessed at two levels: intra-run (repeatability) and inter-run (intermediate precision or reproducibility). For the analysis of fentanyl analogues, methods demonstrating a %CV of less than 10-15% are generally considered reproducible and reliable. nih.govsciex.com
The following table summarizes typical acceptance criteria for method validation, which are applicable to the analysis of this compound.
| Parameter | Acceptance Criteria | Description |
| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | The closeness of the measured value to the true value. |
| Precision (Repeatability & Reproducibility) | ≤15% RSD (≤20% at LLOQ) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
LLOQ: Lower Limit of Quantitation; RSD: Relative Standard Deviation.
These stringent validation parameters ensure that analytical methods can reliably quantify this compound, providing confidence in the data generated for forensic and research purposes.
Extraction Efficiency and Matrix Effects in Diverse Matrices
When analyzing this compound in complex samples such as biological fluids or seized drug materials, the sample preparation process is critical. The goal is to isolate the analyte from interfering substances present in the matrix. The efficiency of this isolation is measured by the extraction efficiency (or recovery), while the influence of co-extracted components on the analytical signal is termed the matrix effect.
Extraction Efficiency (RE) refers to the percentage of the analyte recovered from the matrix during the sample preparation process. High and consistent recovery is desirable. For fentanyl analogues in plasma, solid-phase extraction methods have demonstrated recoveries ranging from 88% to 95%. nih.gov In postmortem blood, recoveries for a panel of fentanyls were reported to be between 53.6% and 84.5%. nih.gov
Matrix Effects (ME) occur when components in the sample matrix, other than the analyte, alter the response of the analytical instrument. This can lead to either signal suppression or enhancement, affecting the accuracy of quantification. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects for fentanyl-related compounds in plasma have been observed in the range of -8% to -22%, indicating signal suppression. nih.gov It is crucial to evaluate and mitigate these effects, often through the use of matrix-matched calibrators or isotopically labeled internal standards. nih.govresearchgate.net
The relationship between these parameters is often described by the apparent recovery (RA), which combines both extraction efficiency and matrix effects. nih.gov
| Parameter | Description | Typical Observed Values (Fentanyl Analogues) |
| Extraction Efficiency (RE) | Percentage of analyte recovered from the matrix. | 53% - 95% |
| Matrix Effect (ME) | Influence of matrix components on analyte signal (suppression or enhancement). | -22% to <13% |
| Apparent Recovery (RA) | The combined effect of RE and ME, reflecting overall process efficiency. | 60% - 140% |
Data compiled from studies on fentanyl and its analogues in various biological matrices. nih.govnih.gov
Proper validation of these parameters is essential for developing robust and reliable analytical methods for this compound in diverse and complex matrices. nih.gov
Application of Spectroscopic and Hyphenated Techniques for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the definitive assignment of the molecular structure.
Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), a complete structural map of the molecule can be constructed. springermedizin.de These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, confirming the connectivity of the N-formyl group, the piperidine (B6355638) ring, the N-phenyl group, and the phenethyl moiety. While specific NMR spectral data for this compound is not widely published, the characterization of related fentanyl analogues demonstrates the power of this technique. springermedizin.demmu.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint based on the absorption or scattering of light by molecular vibrations. These methods are highly valuable for identifying functional groups present in a molecule.
For this compound, key vibrational modes would include:
C=O stretch: A strong absorption in the IR spectrum, typically around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.
C-H stretches: Aromatic and aliphatic C-H stretching vibrations observed above and below 3000 cm⁻¹, respectively.
Aromatic C=C stretches: Peaks in the 1400-1600 cm⁻¹ region indicating the presence of the phenyl rings.
Fourier-transform Raman (FT-Raman) spectroscopy has proven effective in distinguishing between closely related fentanyl isomers. nicoletcz.cz The fingerprint region (400–1600 cm⁻¹) and the low-frequency region (250–400 cm⁻¹) can reveal subtle structural differences, making it a powerful tool for the characterization of this compound. nicoletcz.czmdpi.com
Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a cornerstone technique for the analysis of fentanyl-related compounds due to its high sensitivity and specificity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or other separation techniques, provides highly accurate mass measurements, enabling the determination of elemental composition and the differentiation between isobaric compounds. nih.govresearchgate.netnih.gov
In the analysis of this compound and its parent compound 4-ANPP, electrospray ionization (ESI) is commonly used. nih.govwvu.edu The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for structural confirmation. Studies on 4-ANPP and other fentanyl analogues show characteristic fragmentation pathways. nih.govwvu.edu The protonated molecule of 4-ANPP ([M+H]⁺ at m/z 281) fragments to produce a characteristic base peak at m/z 188, along with other significant product ions at m/z 146, 134, and 105. wvu.edu Similar fragmentation pathways involving the piperidine ring and the loss of the phenethyl group are expected for this compound.
| Precursor Ion ([M+H]⁺) | Proposed Fragment Ion (m/z) | Potential Structural Assignment |
| This compound | Varies | Cleavage of the N-formyl group |
| This compound | Varies | Loss of the phenethyl group |
| 4-ANPP (m/z 281) | 188 | Characteristic fragment of the piperidine core |
| 4-ANPP (m/z 281) | 105 | Fragment corresponding to the phenethyl moiety |
Fragmentation data for 4-ANPP provides a basis for interpreting the mass spectrum of this compound. wvu.edu
Electrochemical-Surface Enhanced Raman Spectroscopy (EC-SERS) for Trace Analysis
Electrochemical-Surface Enhanced Raman Spectroscopy (EC-SERS) is a highly sensitive technique that combines the molecular specificity of Raman spectroscopy with an electrochemical method to enhance the signal significantly. frontiersin.orgojp.gov This method allows for the in-situ preparation of a SERS-active substrate, providing a rapid, efficient, and accurate approach for detecting trace levels of analytes. frontiersin.orgojp.gov
EC-SERS has been successfully applied to the detection of fentanyl and its analogues, including 4-ANPP. frontiersin.orgresearchgate.net The method demonstrates excellent sensitivity, with a limit of detection (LOD) for 4-ANPP reported to be as low as 10 ng/mL. frontiersin.orgresearchgate.net An advantage of this technique is its selectivity; the electrochemical potentials can be optimized to preferentially enhance the signal of the target analyte, even in the presence of common interferents like heroin, cocaine, and methamphetamine. frontiersin.orgnist.gov This makes EC-SERS a powerful tool for the screening of this compound in complex mixtures, such as seized drug samples. ojp.gov The technique has also shown promise for quantitative analysis, with good accuracy demonstrated in spiked samples. frontiersin.org
Application of Analytical Methods in Non-Biological Matrices
The analysis of non-biological samples is critical for law enforcement and regulatory agencies to understand the scope of illicit drug production and its environmental impact. These matrices include seized drug powders, residues on manufacturing equipment, and environmental samples such as soil or water that may be contaminated by clandestine laboratory waste.
Forensic Analysis of Seized Illicit Drug Materials and Residues
In forensic laboratories, the primary goal is the definitive identification of controlled substances and the chemical profiling of seized materials. This profiling can provide crucial intelligence on the synthetic route employed, potentially linking different seizures to a common manufacturing source. nih.govresearchgate.net The presence of specific precursors, intermediates, and byproducts, such as this compound, can serve as chemical attribution signatures. nih.gov Several powerful analytical techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic chemistry for the analysis of volatile and semi-volatile compounds. researchgate.net Due to its high separation efficiency and sensitive detection, GC-MS is well-suited for identifying components within a complex illicit drug mixture. For a compound like this compound, GC-MS analysis would provide a characteristic retention time and a mass spectrum. The electron ionization (EI) mass spectrum, often referred to as a chemical "fingerprint," can be compared against a spectral library for identification. nih.govlabrulez.com Commercial spectral libraries now include data for a vast number of forensic drug standards, which is essential for identifying new and emerging substances. caymanchem.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become indispensable for the analysis of thermolabile or non-volatile compounds, including many fentanyl analogs and precursors. nih.govnih.gov This technique offers excellent sensitivity and selectivity, allowing for the detection of trace-level impurities in seized samples. researchgate.net An LC-MS/MS method for this compound would be developed to isolate the compound chromatographically before subjecting it to tandem mass spectrometry, which provides structural information through controlled fragmentation, enhancing confidence in its identification. nih.govnmslabs.com
Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides structural information based on the vibrational modes of a molecule. These techniques are rapid, non-destructive, and can be performed directly on seized materials, often through packaging, which minimizes sample handling and exposure risk for analysts. nicoletcz.cz Surface-Enhanced Raman Spectroscopy (SERS) has shown great potential for the trace detection and identification of fentanyl and its precursors, like 4-ANPP, by significantly enhancing the Raman signal. frontiersin.orgrsc.orgresearchgate.netnsf.gov A similar approach could be developed for the specific detection of this compound, distinguishing it from other structurally similar compounds in a mixture.
The identification of synthesis byproducts provides valuable intelligence. For instance, the detection of phenethyl-4-ANPP has been used to indicate a shift in illicit fentanyl production from traditional Siegfried and Janssen routes to the Gupta-patent route. nih.govnih.govojp.gov The presence of this compound could similarly point to specific, perhaps less common or novel, synthesis methods or the use of particular reagents, aiding law enforcement in tracking and disrupting clandestine manufacturing operations.
Environmental Monitoring and Chemical Waste Stream Analysis
Clandestine drug laboratories pose a significant environmental threat through the improper disposal of chemical waste. ojp.gov This waste can contain unreacted precursors, synthesis byproducts, and residual final products, leading to the contamination of soil, groundwater, and surface water. Monitoring these chemical signatures is a developing field for tracking illicit drug production and assessing environmental impact.
Wastewater-based epidemiology (WBE) is an emerging approach to monitor public health and safety threats, including the presence of clandestine drug synthesis. rsc.org By analyzing wastewater influents for specific drug metabolites or synthesis chemicals, it is possible to estimate drug consumption and even detect the signatures of illicit production.
The analytical challenges in environmental monitoring are substantial due to the complexity of the matrices (e.g., soil, wastewater) and the typically low concentrations of target analytes. Methods must be highly sensitive and robust.
Sample Preparation is a critical first step and often involves techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes of interest from the environmental matrix, removing interfering substances.
LC-MS/MS is the predominant technique for analyzing trace organic contaminants in environmental samples. Its high sensitivity (often reaching nanogram or picogram per liter levels) and selectivity make it ideal for detecting specific fentanyl-related compounds in complex mixtures like wastewater or soil extracts. tandfonline.com
While specific studies on the environmental detection of this compound are not prominent in the scientific literature, the methodologies are well-established. Research on fentanyl itself has shown it can persist in the environment, partitioning into soils and sediments. researchgate.net A method to detect this compound in a chemical waste stream would likely involve sample extraction followed by LC-MS/MS analysis, similar to methods used for other fentanyl-related substances. The detection of this compound, alongside other fentanyl precursors, in a specific location could provide strong evidence of a nearby clandestine laboratory dump site. However, the lack of published data on the environmental occurrence and fate of this compound highlights a current gap in forensic and environmental research.
Metabolic Pathway Elucidation of N Formyl 4 Anpp Non Clinical/in Vitro/preclinical in Vivo
In Vitro Biotransformation Studies of N-formyl 4-ANPP and Related Precursors
N-formyl-4-anilino-N-phenethylpiperidine (this compound) is recognized as an analytical reference standard and is structurally related to known opioids. Its metabolism is of significant interest in forensic and toxicological studies. In vitro studies using human liver microsomes and hepatocytes are crucial for elucidating the metabolic pathways of this compound and its precursors. These studies help in identifying potential metabolites that can be targeted in biological samples for detecting exposure.
Phase I metabolism of this compound and its parent compounds, such as fentanyl and its analogs, primarily involves oxidative and hydrolytic reactions. A key metabolic pathway is amide hydrolysis, which leads to the formation of 4-anilino-N-phenethylpiperidine (4-ANPP). caymanchem.comaxisfortox.com This reaction effectively removes the formyl group from this compound.
In the broader context of fentanyl-related compounds, amide hydrolysis to form 4-ANPP is a known but often minor pathway for fentanyl itself. caymanchem.com However, for certain analogs, this hydrolytic cleavage is a more significant route of metabolism. For instance, in studies of furanylfentanyl, the formation of 4-ANPP via amide hydrolysis was identified as a major metabolic step. researchgate.netnih.govdiva-portal.org This suggests that the nature of the N-acyl group significantly influences the prominence of the amide hydrolysis pathway.
Beyond hydrolysis, oxidative metabolic reactions are also prevalent. These can include N-dealkylation, where the phenethyl group is cleaved, and various hydroxylations on the piperidine (B6355638) ring, the phenylethyl moiety, or the phenyl ring. nih.govnih.gov For example, studies on acetylfentanyl, a related precursor, have shown that N-dealkylation to form acetyl norfentanyl is a major metabolic route, alongside hydroxylation at different positions. researchgate.netnih.gov
Interactive Table:
Regulatory Science and Forensic Intelligence Pertaining to N Formyl 4 Anpp
International and National Frameworks for Precursor Chemical Control and Scheduling
The international community, through the United Nations, has established a framework for the control of substances frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. The primary international treaty governing precursor control is the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. unvienna.org This convention provides for the international scheduling of precursor chemicals in two tables, with Table I being the more stringent.
In response to the escalating fentanyl crisis, the Commission on Narcotic Drugs (CND), upon the recommendation of the International Narcotics Control Board (INCB), has placed several key fentanyl precursors under international control. In 2017, two critical precursors, N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), were added to Table I of the 1988 Convention. unodc.orgcongress.govnih.gov This action obligates member states to implement national control measures to prevent their diversion. nih.govfederalregister.gov
Following the international scheduling of NPP and 4-ANPP, illicit manufacturers adapted by using alternative, unscheduled chemicals. This led to the subsequent international control of other precursors. In March 2022, the CND added norfentanyl, N-phenyl-4-piperidinamine (4-AP), and tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) to Table I. unodc.orgcongress.gov More recently, in March 2024, the CND voted to include two additional fentanyl precursors, 4-piperidone (B1582916) and 1-boc-4-piperidone, in Table I, with the control becoming fully effective in December 2024. incb.orgincb.org
At the national level, countries have implemented their own legislative and regulatory frameworks to control these precursors. In the United States, the Drug Enforcement Administration (DEA) has been proactive in scheduling fentanyl precursors. ANPP was controlled as a Schedule II immediate precursor in 2010. federalregister.govfederalregister.gov NPP was designated as a List I chemical in 2007. federalregister.gov In response to evolving trafficking trends, the DEA has also controlled other precursors, such as benzylfentanyl and 4-anilinopiperidine, as List I chemicals. federalregister.govfederalregister.gov The DEA also utilizes a Special Surveillance List to help businesses identify and report suspicious transactions involving chemicals and equipment that can be used in illicit drug manufacturing. dea.gov
China, a significant source of precursor chemicals, has also taken steps to control fentanyl and its precursors. brookings.eduuscc.gov In 2018, China scheduled NPP and 4-ANPP, and in 2019, it implemented a class-wide control on all fentanyl-related substances. congress.govnih.gov
The table below summarizes the international and U.S. scheduling of key fentanyl precursors.
| Chemical Name | International Control (UN Table I) | U.S. Control (DEA) |
| 4-anilino-N-phenethylpiperidine (4-ANPP) | 2017 | Schedule II Immediate Precursor |
| N-phenethyl-4-piperidone (NPP) | 2017 | List I Chemical |
| Norfentanyl | 2022 | Schedule II Immediate Precursor |
| N-phenyl-4-piperidinamine (4-AP) | 2022 | List I Chemical |
| tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) | 2022 | Not explicitly listed as of late 2024 |
| 4-piperidone | 2024 | List I Chemical |
| 1-boc-4-piperidone | 2024 | Not explicitly listed as of late 2024 |
| Benzylfentanyl | Not in Table I | List I Chemical |
Forensic Intelligence Derived from Illicit N-formyl 4-ANPP Synthesis Profiling
Forensic intelligence plays a crucial role in understanding and disrupting the illicit drug trade. By analyzing seized drug samples, forensic chemists can identify chemical signatures that provide insights into the synthesis methods, precursor sources, and trafficking networks. nih.govnih.gov
The analysis of impurities and byproducts in illicitly produced fentanyl can create a "chemical fingerprint" or attribution signature. nih.govresearchgate.net These signatures can be specific to a particular synthesis route or even a specific clandestine laboratory. By comparing the chemical profiles of samples seized in different locations, law enforcement can link drug seizures, identify common sources of supply, and disrupt trafficking networks. researchgate.net
For example, the presence of certain impurities can indicate whether the fentanyl was produced using the "Janssen method" or the "Siegfried method," two of the earliest known synthesis routes. nih.govresearchgate.net More recently, the "Gupta method" has become more prevalent, and it too has its own characteristic impurity profile. researchgate.netdea.gov The identification of phenethyl-4-ANPP as a byproduct in some fentanyl samples has been linked to a shift in synthesis routes, likely in response to precursor controls. nih.govnih.gov
The international and national control of key fentanyl precursors has a direct impact on the methods used by illicit manufacturers. When a precursor becomes difficult to obtain, clandestine chemists will adapt and find alternative synthetic pathways using uncontrolled chemicals. unodc.orgresearchgate.net Forensic laboratories play a vital role in monitoring these shifts by identifying new impurities and byproducts in seized samples. researchgate.netnih.gov
For instance, after the scheduling of NPP and 4-ANPP, law enforcement began to see an increase in the use of alternative precursors like 4-anilinopiperidine (4-AP) and benzylfentanyl. federalregister.gov The DEA has noted that the Janssen method, once thought to be too complex for most clandestine chemists, has seen a resurgence in use with benzylfentanyl. federalregister.gov Similarly, the emergence of the Gupta synthesis route is a direct response to the control of precursors used in the Siegfried method. federalregister.govdea.gov
This continuous cat-and-mouse game between regulators and illicit manufacturers highlights the importance of agile and responsive forensic intelligence to inform policy and law enforcement strategies.
Policy Implications for Chemical Control and Enforcement Strategies
The challenges posed by the illicit synthesis of fentanyl and its analogues require a multi-faceted policy approach. The control of precursor chemicals is a cornerstone of this strategy, but it must be dynamic and adaptable to keep pace with the evolving tactics of drug traffickers.
Effective chemical control requires strong international cooperation to prevent the diversion of precursors from legitimate commerce. unodc.orgbrookings.edu This includes information sharing between countries on suspicious transactions and new trafficking trends. Furthermore, public-private partnerships with the chemical industry are essential to promote responsible practices and prevent the sale of precursors for illicit purposes. incb.org
Enforcement strategies must be intelligence-driven, leveraging forensic data to target the most critical nodes in the supply chain. This includes focusing on the manufacturers and distributors of precursor chemicals, as well as the clandestine laboratories where the drugs are produced. brookings.eduhouse.gov As traffickers increasingly use online platforms and cryptocurrencies to facilitate their operations, law enforcement must also enhance its capabilities in these areas. uscc.govnih.gov
Ultimately, a successful strategy to combat the illicit fentanyl trade requires a comprehensive approach that combines robust chemical control, sophisticated forensic intelligence, and agile enforcement actions. By staying ahead of the curve and adapting to new challenges, the international community can work to disrupt the supply of these deadly drugs and save lives.
Computational Chemistry and Theoretical Aspects of N Formyl 4 Anpp
Molecular Structure and Conformation Analysis
The three-dimensional structure and conformational flexibility of N-formyl 4-ANPP are pivotal to understanding its chemical behavior and interactions. Computational methods provide a powerful lens through which to examine these characteristics at a molecular level.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which dictates its reactivity and properties.
The electronic structure of this compound would be characterized by the delocalization of electrons across the phenyl rings and the amide group. The nitrogen and oxygen atoms of the formyl group, along with the nitrogen of the piperidine (B6355638) ring, would possess high electron density, rendering them susceptible to electrophilic attack. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability. For this compound, the HOMO is likely to be localized on the aniline (B41778) moiety, while the LUMO may be distributed over the formyl group and the adjacent phenyl ring.
Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Characteristic |
|---|---|
| HOMO Localization | Primarily on the aniline ring |
| LUMO Localization | Distributed over the formyl group and phenyl ring |
| Electron Density | High on nitrogen and oxygen atoms |
Conformational Analysis and Energy Landscapes
This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each point.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description |
|---|---|
| C-N-C=O | Rotation around the amide bond |
| C-C-N-C (piperidine) | Ring puckering of the piperidine |
| C-N-C-C (aniline) | Rotation of the aniline ring |
Theoretical Studies of Reactivity and Stability
Computational modeling can also be employed to investigate the chemical reactivity and stability of this compound, including the mechanisms of its formation and degradation, and to predict its spectroscopic properties.
Reaction Pathway Modeling for this compound Formation and Degradation
This compound is known as a precursor and a potential impurity in the synthesis of fentanyl. Theoretical modeling can elucidate the reaction mechanisms involved in its formation. One plausible pathway for its formation is the formylation of 4-anilino-N-phenethylpiperidine (4-ANPP). Computational studies can model the reaction coordinates, identify transition states, and calculate the activation energies for such a reaction, providing insights into its feasibility and kinetics.
Similarly, the degradation pathways of this compound can be investigated. Under various conditions (e.g., acidic, basic, oxidative), the molecule can undergo hydrolysis of the formyl group to regenerate 4-ANPP, or other degradation processes. Theoretical calculations can predict the most likely degradation products and the energy barriers associated with these pathways, which is valuable information for understanding its stability and persistence.
Prediction of Spectroscopic Signatures (e.g., Mass Fragmentation Patterns, Vibrational Frequencies)
Computational chemistry allows for the prediction of various spectroscopic signatures, which can aid in the identification and characterization of this compound.
Mass Spectrometry: The mass fragmentation pattern of this compound upon ionization can be predicted by calculating the bond dissociation energies and the stability of potential fragment ions. Common fragmentation pathways for similar compounds, such as fentanyl, often involve the cleavage of the bonds adjacent to the piperidine nitrogen. For this compound, characteristic fragments would likely arise from the loss of the formyl group, the phenethyl group, or cleavage of the piperidine ring.
Table 3: Predicted Key Mass Fragments of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Structure |
|---|---|
| 279 | [M-CHO]+ |
| 203 | [M-C8H9]+ (loss of phenethyl) |
Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies using methods like DFT. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and other molecular vibrations. Key predicted vibrational frequencies for this compound would include the C=O stretch of the formyl group (typically around 1650-1700 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), and C-N stretches. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| C=O Stretch (formyl) | 1650 - 1700 |
Future Research Directions and Methodological Advancements for N Formyl 4 Anpp
Development of Novel and Efficient Synthetic Strategies for Reference Material Production
The availability of high-purity reference materials is fundamental for the accurate identification and quantification of controlled substances and their precursors in forensic laboratories. The development of novel and efficient synthetic strategies for N-formyl 4-ANPP is paramount for producing these essential standards. Current synthetic routes to fentanyl, such as the Janssen and Siegfried methods, provide a foundational understanding of the chemistry involved. nih.gov The Valdez method is a known route for the production of the fentanyl precursor 4-anilino-N-phenethylpiperidine (ANPP). researchgate.net
Future research in this area should focus on developing synthetic pathways that are not only high-yielding but also minimize the formation of impurities, ensuring the production of reference standards with the highest possible purity. nih.gov An optimized, three-step synthetic strategy has been described for producing fentanyl and its analogs in high yields (73-78%). nih.gov Such efficient methods are crucial for the gram-scale production of reference materials. nih.gov
Key Research Objectives for Synthetic Strategies:
Improved Yield and Purity: Developing synthetic routes that maximize the yield of this compound while minimizing by-product formation.
Cost-Effectiveness: Exploring the use of more accessible and less expensive starting materials and reagents.
Scalability: Ensuring that laboratory-scale syntheses can be safely and efficiently scaled up to meet the demand for reference standards.
Isotopic Labeling: Creating isotopically labeled internal standards of this compound for use in quantitative analytical methods, which can improve accuracy and precision.
A comparative analysis of potential synthetic routes is presented in the table below:
| Synthetic Route Aspect | Janssen Method | Siegfried Method | Novel Optimized Methods |
| Key Precursors | N-(1-benzylpiperidin-4-yl)- N-phenylpropionamide (benzylfentanyl) and N-phenyl-N-(piperidin-4- yl)propionamide (norfentanyl) govinfo.gov | N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) osti.govfederalregister.gov | Varied, aiming for more accessible starting materials nih.gov |
| Typical Yields | Moderate to High | Moderate to High | High (e.g., 73-78% for fentanyl analogs) nih.gov |
| Impurity Profile | Distinct set of chemical attribution signatures (CAS) nih.gov | Different set of CAS compared to Janssen nih.gov | Designed to minimize impurities nih.gov |
| Potential for Reference Material | High | High | Very High |
Integration of Miniaturized and Portable Analytical Technologies for On-Site Detection
The ability to rapidly identify precursor chemicals like this compound at border crossings, mail facilities, and clandestine laboratory sites is a critical need for law enforcement. The development and integration of miniaturized and portable analytical technologies are making on-site detection a reality. unodc.orgrsc.org These technologies offer a significant advantage over traditional laboratory-based methods, which can be time-consuming and require the transportation of potentially hazardous materials. researchgate.net
Several portable technologies have shown promise for the on-site detection of illicit drugs and their precursors:
Handheld Raman Spectroscopy: This technique allows for the non-destructive identification of substances, even through translucent packaging, which enhances officer safety. rigaku.comrpaperu.com Handheld 1064 nm Raman analyzers can identify a range of fentanyl precursors, including 4-ANPP. rigaku.com
Portable Mass Spectrometry (MS): The combination of ambient ionization methods with portable MS systems offers rapid and sensitive detection. nih.govnews-medical.net Techniques like Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS) can detect nanogram to picogram levels of fentanyl and its analogues. nih.gov
Near-Infrared (NIR) Spectroscopy: Miniaturized NIR spectral sensors, potentially integrated into smartphones, have demonstrated the ability to correctly classify common illicit drugs and adulterants. tue.nl
Electrochemical Sensors: These devices are low-cost, portable, and user-friendly, making them suitable for on-site analysis by law enforcement officers. mdpi.comresearchgate.net
A comparison of these portable technologies is provided in the table below:
| Technology | Principle of Operation | Advantages for On-Site Detection | Limitations |
| Handheld Raman Spectroscopy | Vibrational spectroscopy based on inelastic scattering of monochromatic light. rsc.org | Non-destructive, can analyze through packaging, provides specific chemical fingerprint. rigaku.comrpaperu.com | Can be affected by fluorescence from colored samples. researchgate.net |
| Portable Mass Spectrometry | Ionization of molecules and separation based on their mass-to-charge ratio. nih.gov | High sensitivity and specificity, provides definitive identification. news-medical.netnih.gov | Generally higher cost and complexity compared to other portable methods. |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region of the electromagnetic spectrum. tue.nl | Rapid, non-destructive, potential for integration into everyday devices. tue.nl | Lower specificity compared to MS, relies on chemometric models. tue.nl |
| Electrochemical Sensors | Measures the change in electrical properties of a sensor in the presence of a target analyte. mdpi.com | Low cost, high portability, user-friendly. mdpi.comresearchgate.net | May be susceptible to interference from other substances in a mixture. |
Application of Advanced Chemometric Approaches for Enhanced Source Attribution and Profiling
Chemical impurity profiling is a powerful tool for linking drug seizures and identifying the synthetic routes used in clandestine laboratories. nih.govresearchgate.net Advanced chemometric approaches, which involve the use of multivariate statistical analysis, are essential for interpreting the complex chemical data generated from the analysis of illicitly produced substances. nih.govacs.org By identifying unique chemical attribution signatures (CAS)—impurities, by-products, and unreacted starting materials—investigators can gain valuable forensic intelligence. osti.gov
For instance, studies have successfully used techniques like partial least-squares-discriminant analysis (PLS-DA) to classify fentanyl samples based on their synthetic route. nih.govosti.gov In one study, 87 route-specific CAS were identified from six different fentanyl synthesis methods. nih.gov The analysis of both organic and inorganic impurities can provide a more comprehensive profile of a sample's origin. gmu.edu
Key Chemometric Techniques and Their Applications:
Principal Component Analysis (PCA): An unsupervised method used for data exploration and identifying patterns and outliers in the chemical profiles of this compound samples.
Partial Least Squares Discriminant Analysis (PLS-DA): A supervised method for building predictive models to classify samples based on their known synthetic origin. nih.gov
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA): An extension of PLS-DA that can improve the interpretation of the models by separating the variation in the data that is correlated to the class from the uncorrelated variation.
The application of these methods to the impurity profiles of this compound can help to:
Determine the synthetic pathway used in its production.
Identify common sources of supply for precursor chemicals.
Link different seizures of this compound to the same clandestine laboratory.
Interdisciplinary Research Collaborations in Forensic Chemistry and Chemical Regulation
Addressing the challenges posed by this compound and other fentanyl precursors requires a multi-faceted approach that integrates expertise from various fields. Interdisciplinary research collaborations between forensic chemists, analytical chemists, regulatory agencies, and international organizations are crucial for developing effective strategies to control these substances. nist.govnist.gov
National and international bodies play a significant role in this collaborative effort. For example, the U.S. Drug Enforcement Administration (DEA) has proposed the control of several fentanyl precursors. dea.gov The United Nations Office on Drugs and Crime (UNODC) works to place precursors under international control, providing a legal basis for governments to seize illicit shipments and enhance cross-border cooperation. unodc.org
Examples of Successful Interdisciplinary Collaboration:
Information Sharing: Forensic laboratories sharing data on new synthetic routes and impurity profiles with regulatory agencies to inform scheduling decisions. nist.gov
Development of Analytical Standards: Organizations like the National Institute of Standards and Technology (NIST) collaborate with forensic labs to develop and validate analytical methods and reference materials. nist.govnist.gov
International Cooperation: Global partnerships, such as the Global Coalition to Address Synthetic Drug Threats, facilitate the exchange of information and best practices among countries. state.gov Europol and Interpol also facilitate international cooperation and the exchange of criminal intelligence. unodc.orgeuropa.eu
The future of controlling this compound and other fentanyl precursors will depend on strengthening these collaborations. By working together, the scientific and regulatory communities can develop and implement the tools and policies needed to disrupt the illicit drug trade.
Q & A
Q. Q1: What analytical methods are recommended for identifying and differentiating N-formyl 4-ANPP from its structural analogs in forensic samples?
A: Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS) are widely validated for detecting this compound. Key parameters include:
- GC-MS : Retention times of 12.70 min (4-ANPP) and 8.49 min (NPP), with characteristic fragment ions (e.g., m/z 146, 189 for 4-ANPP) .
- UPLC-Q-TOF MS : Precise mass-to-charge ratios (m/z 281.2009 for [M+H]+ of 4-ANPP) and MS/MS fragmentation patterns (e.g., m/z 188.1435) .
These methods are critical for distinguishing 4-ANPP from metabolites like norfentanyl and synthesis byproducts such as phenethyl-4-ANPP .
Q. Q2: How can researchers confirm whether 4-ANPP in a biological sample originates from fentanyl metabolism versus illicit synthesis impurities?
A: Use ratio analysis of biomarkers:
- Norfentanyl/fentanyl ratio : High ratios (>1) indicate active fentanyl metabolism .
- 4-ANPP/fentanyl ratio : Ambiguous due to dual origin (metabolism vs. synthesis). A low norfentanyl/4-ANPP ratio suggests contamination with precursor-rich illicit products .
Complementary non-targeted LC-TOFMS can detect synthesis-specific byproducts (e.g., phenethyl-4-ANPP) to clarify origins .
Advanced Research Questions
Q. Q3: What experimental designs are optimal for resolving contradictory data on 4-ANPP’s role as a metabolite versus a synthesis byproduct?
A: Employ longitudinal cohort studies with controlled dosing in animal models:
- Administer pure fentanyl vs. illicit analogs (e.g., acetylfentanyl) and monitor 4-ANPP kinetics via LC-MS/MS .
- Compare results to retrospective forensic data (e.g., post-mortem samples) using Wilcoxon signed-rank tests to assess statistical significance of 4-ANPP/fentanyl correlations (e.g., p<0.0001 in autopsy studies) .
Include synthetic impurity profiling to quantify precursor contamination .
Q. Q4: How can researchers leverage 4-ANPP detection to track shifts in illicit fentanyl synthesis routes?
A: Monitor emerging byproducts like phenethyl-4-ANPP, which indicates alternative synthesis pathways post-2018 (e.g., Janssen method) . Key steps:
Use non-targeted TOFMS screening to identify novel byproducts in seized materials.
Cross-reference with precursor scheduling timelines (e.g., 4-ANPP’s 2017 international control) to correlate chemical shifts with regulatory changes .
Apply multivariate statistical analysis to temporal forensic datasets to confirm trends (e.g., 50% decline in acetylfentanyl coinciding with 4-ANPP spikes) .
Q. Q5: What methodological challenges arise in quantifying 4-ANPP in complex matrices, and how can they be mitigated?
A: Challenges include:
- Matrix interference in biological samples (e.g., blood): Use solid-phase extraction (SPE) with mixed-mode cartridges and deuterated internal standards (e.g., 4-ANPP-d5) .
- Low analyte stability : Store samples at -20°C and avoid freeze-thaw cycles .
- Cross-reactivity in immunoassays : Validate with orthogonal techniques (e.g., LC-MS/MS) to avoid false positives from structurally similar opioids .
Data Interpretation and Contradiction Management
Q. Q6: How should researchers interpret conflicting data on 4-ANPP’s pharmacokinetic activity?
A: While 4-ANPP is pharmacologically inactive, its pharmacokinetic behavior varies:
- Inactive in receptor-binding assays : No μ-opioid receptor activation at concentrations ≤10 µM .
- Variable half-life : Depends on hepatic CYP3A4 activity, which differs across populations .
Resolve contradictions by standardizing in vitro metabolic models (e.g., human hepatocyte assays) and reporting inter-laboratory variability .
Q. Q7: What statistical approaches are recommended for analyzing non-normal distributions of 4-ANPP in forensic datasets?
A: For skewed data (e.g., 4-ANPP/fentanyl ratios in post-mortem samples):
- Apply non-parametric tests (e.g., Wilcoxon rank-sum) to compare medians .
- Use Spearman’s correlation (ρ = 0.7415 in one study) to assess variable relationships without assuming normality .
- Report 95% confidence intervals to quantify uncertainty in prevalence estimates .
Emerging Research Directions
Q. Q8: Can 4-ANPP serve as a universal biomarker for “fentalog” exposure in wastewater-based epidemiology?
A: Preliminary data supports this:
Q. Q9: How does the N-formyl moiety in 4-ANPP influence its analytical detection compared to desformyl analogs?
A: The N-formyl group enhances:
- Ionization efficiency in positive-mode MS due to increased polarity .
- Chromatographic retention on reverse-phase columns (e.g., 3.702 min for 4-ANPP vs. shorter times for desformyl variants) .
Structural analogs lacking the N-formyl group require modified gradients or ion-pairing agents for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
